molecular formula C7H16N2OS B13209094 2-Amino-N,N-dimethyl-4-methylsulfanyl-butyramide

2-Amino-N,N-dimethyl-4-methylsulfanyl-butyramide

Cat. No.: B13209094
M. Wt: 176.28 g/mol
InChI Key: NJAVVXLRMYVVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is a chemical compound with the molecular formula C7H16N2OS It is known for its unique structure, which includes an amino group, a dimethylated nitrogen, and a methylsulfanyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-(methylsulfanyl)butanoic acid and dimethylamine.

    Amidation Reaction: The carboxylic acid group of 2-amino-4-(methylsulfanyl)butanoic acid is converted to an amide using dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N,N-dimethyl-4-(methylsulfonyl)butanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-amino-N,N-dimethyl-4-(methylthio)butanamide: Another similar compound with a thioether group.

Uniqueness

2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methylsulfanyl group, in particular, offers unique opportunities for chemical modifications and interactions.

Properties

IUPAC Name

2-amino-N,N-dimethyl-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2OS/c1-9(2)7(10)6(8)4-5-11-3/h6H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVVXLRMYVVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.